2-[2-(2-Bromophenyl)ethyl]-2-phenyl-1,3-dioxolane
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Overview
Description
2-[2-(2-Bromophenyl)ethyl]-2-phenyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. This compound is characterized by the presence of a bromophenyl group and a phenyl group attached to a dioxolane ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Bromophenyl)ethyl]-2-phenyl-1,3-dioxolane typically involves the reaction of 2-bromophenethyl alcohol with phenylacetaldehyde in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or ethanol. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Bromophenyl)ethyl]-2-phenyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[2-(2-Bromophenyl)ethyl]-2-phenyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(2-Bromophenyl)ethyl]-2-phenyl-1,3-dioxolane involves its interaction with specific molecular targets. The bromophenyl group can participate in various binding interactions with enzymes or receptors, leading to modulation of biological pathways. The dioxolane ring provides structural stability and influences the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromophenyl)ethanol: A precursor in the synthesis of 2-[2-(2-Bromophenyl)ethyl]-2-phenyl-1,3-dioxolane.
2-Bromophenethylamine: Shares the bromophenyl group but differs in the functional group attached to the ethyl chain.
2-Phenyl-1,3-dioxolane: Lacks the bromophenyl group but has a similar dioxolane ring structure.
Uniqueness
This compound is unique due to the presence of both bromophenyl and phenyl groups attached to the dioxolane ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
CAS No. |
923595-11-3 |
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Molecular Formula |
C17H17BrO2 |
Molecular Weight |
333.2 g/mol |
IUPAC Name |
2-[2-(2-bromophenyl)ethyl]-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C17H17BrO2/c18-16-9-5-4-6-14(16)10-11-17(19-12-13-20-17)15-7-2-1-3-8-15/h1-9H,10-13H2 |
InChI Key |
FSSXVVCQWUOBOC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(CCC2=CC=CC=C2Br)C3=CC=CC=C3 |
Origin of Product |
United States |
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